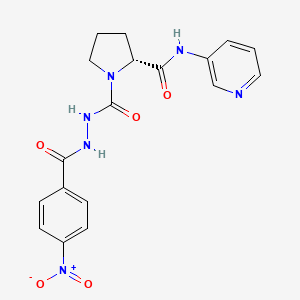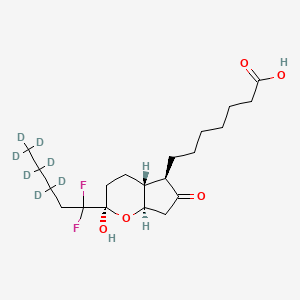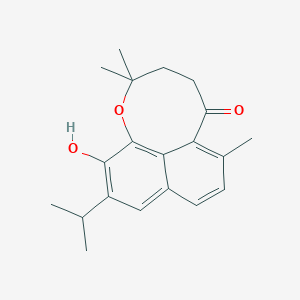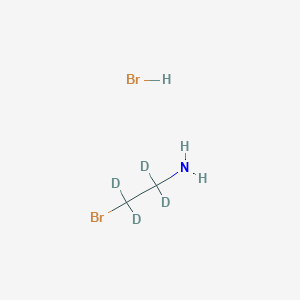
2-Bromoethyl-d4-amine HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoethyl-d4-amine hydrobromide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for 2-Bromoethyl-d4-amine hydrobromide is C2H3D4BrN·HBr, and it is commonly used as a reagent in organic synthesis and as a reference material in various analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromoethyl-d4-amine hydrobromide can be synthesized through the bromination of deuterated ethanolamine. The process involves the reaction of deuterated ethanolamine with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the ethanolamine. The reaction mixture is then cooled, and the product is crystallized out of the solution .
Industrial Production Methods
In industrial settings, the production of 2-Bromoethyl-d4-amine hydrobromide follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and recrystallization techniques. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality 2-Bromoethyl-d4-amine hydrobromide .
化学反応の分析
Types of Reactions
2-Bromoethyl-d4-amine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and phosphines.
Cyclization reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Alkylation reactions: It can be used to alkylate other compounds, introducing the 2-bromoethyl group into the target molecule
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Cyclization: Reagents such as thioamides and haloamines are used, often in the presence of a base like cesium hydroxide.
Alkylation: Secondary phosphines and primary amines are common reagents, with reactions often catalyzed by bases like cesium hydroxide
Major Products
Nucleophilic substitution: Produces substituted amines, thiols, or phosphines.
Cyclization: Forms heterocyclic compounds such as thiazolines and thiazines.
Alkylation: Results in alkylated amines or phosphines
科学的研究の応用
2-Bromoethyl-d4-amine hydrobromide is widely used in scientific research due to its unique properties. Some of its applications include:
Organic synthesis: Used as a reagent to introduce the 2-bromoethyl group into various molecules.
Analytical chemistry: Employed as a reference material in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature.
Medicinal chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological research: Used in the study of enzyme mechanisms and protein-ligand interactions .
作用機序
The mechanism of action of 2-Bromoethyl-d4-amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds. The deuterium atoms in the molecule provide stability and allow for the tracking of the compound in biological systems using spectroscopic techniques .
類似化合物との比較
2-Bromoethyl-d4-amine hydrobromide can be compared to other similar compounds such as:
2-Bromoethylamine hydrobromide: The non-deuterated version of the compound, which lacks the stability and distinct spectroscopic properties provided by deuterium.
2-Chloroethylamine hydrobromide: Similar in structure but contains chlorine instead of bromine, resulting in different reactivity and applications.
2-Iodoethylamine hydrobromide: Contains iodine instead of bromine, which affects its reactivity and use in synthesis
The uniqueness of 2-Bromoethyl-d4-amine hydrobromide lies in its deuterium content, which provides enhanced stability and distinct spectroscopic characteristics, making it valuable in various research applications.
特性
分子式 |
C2H7Br2N |
|---|---|
分子量 |
208.92 g/mol |
IUPAC名 |
2-bromo-1,1,2,2-tetradeuterioethanamine;hydrobromide |
InChI |
InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
InChIキー |
WJAXXWSZNSFVNG-PBCJVBLFSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Br)N.Br |
正規SMILES |
C(CBr)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


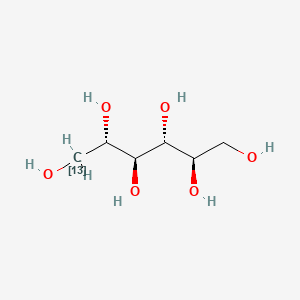
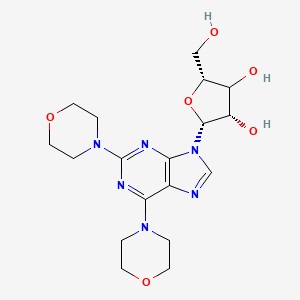
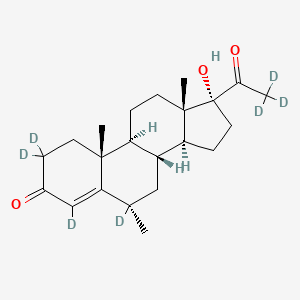
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
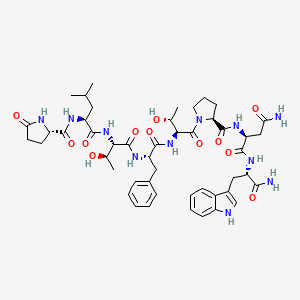
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
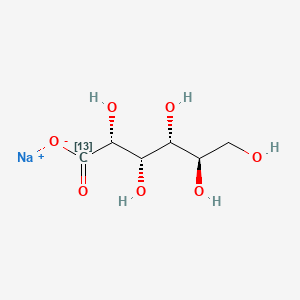
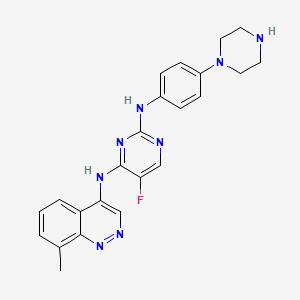
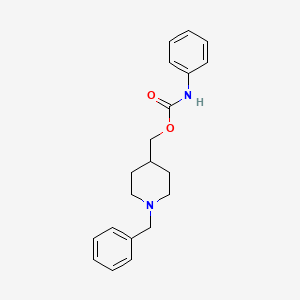
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
